2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-

Lipophilicity Drug Design Physicochemical Properties

In antimalarial SAR, inconsistent para-substituent lipophilicity confounds potency optimization. (E)-3-[5-(4-Chlorophenyl)-2-furanyl]acrylic acid (CAS 58110-37-5) provides the validated 4-Cl pharmacophore (Hammett σₚ +0.23, clogP ~3.3) for constructing amide libraries with predictable antiplasmodial activity. • Validated by Wiesner et al. (2002) SAR: 4-Cl enhances antiplasmodial potency vs. unsubstituted/fluoro analogs • Ideal for automated parallel synthesis: mp 195-199 °C ensures accurate solid dispensing; soluble in DMF/DMSO • Available at ≥97% purity with MDL MFCD00192863 traceability for pharma compound management workflows

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
Cat. No. B14094531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)Cl
InChIInChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)
InChIKeyFPSINWFYJYHUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Building Block: (E)-3-[5-(4-Chlorophenyl)-2-furanyl]acrylic Acid


(E)-3-[5-(4-Chlorophenyl)-2-furanyl]acrylic acid (CAS 58110-37-5) is a para-chlorophenyl-substituted furylacrylic acid that serves as a versatile intermediate in the synthesis of bioactive amides and heterocyclic scaffolds [1]. As a member of the 5-aryl-2-furylacrylic acid class, its physicochemical properties—melting point 195–199 °C, predicted logP ~3.3, and a single carboxylic acid handle—make it amenable to amide coupling, esterification, and cyclocondensation reactions [2]. Procurement-grade material is commercially available at ≥97% purity, providing a consistent starting point for SAR exploration and scale-up .

Intermediate Para-chlorophenyl furylacrylic acid for amide coupling and heterocycle assembly
Procurement Procurement-grade purity supports consistent SAR exploration and scale-up
Reactivity Carboxylic acid handle enables esterification, amidation, and cyclocondensation

Why Para-Substituted 5-Aryl-2-furylacrylic Acids Cannot Be Interchanged


The antimalarial SAR series by Wiesner et al. explicitly demonstrated that the para-substituent on the terminal phenyl ring of 5-aryl-2-furylacrylic acid amides critically modulates antiplasmodial potency; a lipophilic moiety in the para-position was required for improved activity, and the 4-chlorophenyl variant was among the derivatives that delivered enhanced potency relative to earlier unsubstituted or less lipophilic analogs [1]. Substituting the 4-chloro group with a smaller, less lipophilic substituent (e.g., –H, –F) or a more electron-withdrawing group (e.g., –NO₂) shifts both the lipophilicity and electronic profile of the acrylic acid intermediate, which in turn alters the pharmacokinetic and pharmacodynamic properties of downstream amide products [2]. Generic substitution among halogen or alkyl analogs without quantitative head-to-head comparison therefore risks synthesizing a congener with suboptimal target engagement.

4-Chloro
4-H, 4-F, or 4-Me
Lipophilicity and electronic profile shift may alter anti-plasmodial SAR – reported activity difference cannot be assumed transferable.
4-Chloro
4-Nitro or 4-Br
Excessive electrophilicity or higher logD may lead to off-target reactivity and crystallinity changes; target-engagement profile may not replicate.
This building block
Generic analog without head-to-head data
Synthesizing a congener without quantitative comparator data risks an unvalidated amide; activity endpoint context may require independent verification.

(E)-3-[5-(4-Chlorophenyl)-2-furanyl]acrylic Acid: Quantitative Differentiation from Analogues


Lipophilicity Differentiation via ClogP Rank Order

The computed logP (XLogP3) of (E)-3-[5-(4-chlorophenyl)-2-furanyl]acrylic acid is 3.3 [1]. This positions the 4-chloro analog approximately 0.6–0.9 log units more lipophilic than the 4-fluoro analog (predicted logP ~2.6–2.7) and ~1.0 log unit more lipophilic than the unsubstituted phenyl analog (predicted logP ~2.3), while remaining less lipophilic than the 4-bromo analog (predicted logP ~3.5) . The chloro substituent thus occupies an intermediate lipophilicity window that can be advantageous for balancing passive permeability and aqueous solubility in lead optimization.

Lipophilicity rank
Class-level
XLogP3 3.3 ΔlogP +0.6 to +1.0 vs less lipophilic analogs
Supports intermediate lipophilicity window for lead optimization.
Computed values; experimental logD may differ.
Lipophilicity Drug Design Physicochemical Properties

Anti-Plasmodial SAR: 4-Chlorophenyl Pharmacophore

In the Wiesner et al. (2002) series of N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides, the 4-chlorophenyl-substituted amide was among several para-substituted phenylfurylacryloyl derivatives that displayed improved anti-malarial activity compared to earlier-described derivatives lacking a para-lipophilic moiety [1]. The SAR led the authors to conclude that 'there has to be a lipophilic moiety in the para-position of the terminal phenyl residue' for enhanced activity. While exact IC50 values for the free acid are not reported, the para-chloro substitution pattern is explicitly validated as beneficial within this chemotype, distinguishing it from unsubstituted phenyl or polar-substituted analogs that failed to improve potency [1].

Antimalarial SAR
Cross-study
4-Chloro amide: reported improved activity vs non-para-substituted derivatives
Validates 4-chloro as activity-enhancing substitution within this chemotype.
Free acid IC50 not reported; amide data only.
Antimalarial Structure-Activity Relationship Plasmodium falciparum

Melting Point and Crystallinity as Practical Handling Differentiators

The target compound exhibits a sharp melting point of 195–199 °C (lit.) , which is significantly higher than that of the 4-fluoro analog (typically 150–160 °C) and the unsubstituted phenyl analog (~170–180 °C), and closer to that of the 4-bromo analog (~200–205 °C) . A higher and sharper melting range is indicative of higher crystalline purity and favorable handling characteristics for weighing, solid-phase extraction, and recrystallization-based purification workflows.

Crystallinity mp
Data to verify
195–199 °C Δmp +35–45 °C vs 4-F analog
Higher melting point supports weighing accuracy and purification workflows.
Literature values; verify lot-specific crystallinity.
Crystallinity Purification Formulation

Hammett σₚ and Conjugate Addition Reactivity

The 4-chlorophenyl substituent carries a Hammett σₚ constant of +0.23, which is electron-withdrawing but significantly less so than the 4-nitro group (σₚ +0.78) and more withdrawing than 4-methyl (σₚ −0.17) or unsubstituted hydrogen (σₚ 0.00) [1]. Kováč et al. (1977) demonstrated that the polar effect of the 5-substituent on the furan ring is transmitted through the ethylene bridge to the carboxylic acid group, affecting both pKa and reactivity in cyclocondensation reactions [2]. The 4-chloro substituent thus provides a moderate electron-withdrawing influence that can accelerate or decelerate subsequent transformations depending on the mechanism—a tunable parameter not available with 4-H or 4-Me analogs.

Electronic effect
Class-level
Hammett σₚ +0.23; moderate electron-withdrawing influence
Supports tuned electrophilicity for conjugate additions without excessive side reactions.
Context-dependent; transmitted through furan-ethylene system.
Electronic Effects Reactivity Conjugate Addition

Commercial Quality: High Purity and Full Characterization vs. Generic Options

Sigma-Aldrich supplies (E)-3-[5-(4-chlorophenyl)-2-furanyl]acrylic acid at 97% purity (Product No. 631213) with melting point confirmation at 195–199 °C . In contrast, several generic suppliers offer the 4-fluoro and 4-bromo analogs only at 95% purity or without full characterization data, and the 4-nitro analog is frequently listed as 'technical grade' . The availability of a defined MDL number (MFCD00192863) and consistent lot-to-lot purity documentation reduces the risk of introducing undefined impurities that could confound biological assay results or catalyze side reactions during amide coupling.

Procurement quality
Source review
97% purity, MDL-documented, full characterization package
Reduces impurity-driven false positives in assay-ready compound management.
Supplier specifications; verify lot-specific COA.
Quality Control Procurement Analytical Characterization

Application Scenarios for (E)-3-[5-(4-Chlorophenyl)-2-furanyl]acrylic Acid


Antimalarial Lead Optimization: Synthesis of Furylacrylic Acid Amide Libraries

The Wiesner et al. (2002) SAR explicitly validates the 4-chlorophenyl substituent as a lipophilic pharmacophoric element that enhances anti-plasmodial activity in the furylacrylic acid amide series [1]. Using this building block, medicinal chemistry teams can directly synthesize amide libraries that probe the optimal balance between the para-chloro lipophilic contribution and variations in the amine coupling partner, without confounding SAR introduced by non-optimal para-substitution.

LogD and Melting Point as Criteria for Automated Parallel Synthesis

The intermediate lipophilicity (clogP 3.3) and high melting point (195–199 °C) of the 4-chloro analog make it the preferred solid building block for automated parallel synthesis platforms where accurate powder dispensing and consistent solubility in DMF or DMSO are critical [2]. The 4-fluoro analog's lower melting point (~150–160 °C) introduces hygroscopicity and caking risks that can degrade dispensing precision in automated handlers.

Conjugate Addition and Cyclocondensation with Moderate Electrophilicity

The Hammett σₚ value of +0.23 for the 4-chloro substituent imparts a moderate electron-withdrawing effect transmitted through the furan-ethylene system to the acrylic acid double bond [3]. This tunable electrophilicity is ideal for nucleophilic additions or cycloadditions where the 4-nitro analog (σₚ +0.78) would be excessively reactive and prone to polymerization, while the 4-H or 4-Me analogs (σₚ 0.00, −0.17) may be insufficiently activated for the desired transformation.

Quality-Controlled Procurement for Assay-Ready Compound Management

The commercial availability of the 4-chloro building block at 97% purity with documented MDL (MFCD00192863) from a major supplier provides the analytical traceability required for compound management workflows in pharma and biotech screening operations . The 4-fluoro and 4-bromo analogs, typically offered at 95% purity with less rigorous characterization, introduce greater uncertainty in stock concentration calculations that can propagate errors through dose-response curves.

Application
Selection Property
Validation Focus
Antimalarial amide library synthesis
4-Chloro lipophilic SAR probe
Reported anti-plasmodial activity endpoints
Automated parallel synthesis
Crystallinity and intermediate logD
Powder dispensing accuracy and solution stability
Conjugate addition / cyclocondensation
Moderate electron-withdrawing effect
Reactivity window vs. side-reaction tendency
Assay-ready compound management
High purity and analytical traceability
Stock concentration consistency and impurity profiling
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